Angiopep-2 is a synthetic peptide derived from the Kunitz domain, specifically designed to enhance drug delivery across the blood-brain barrier. Its sequence, TFFYGGSRGKRNNFKTEEY, consists of 19 amino acids and is characterized by its high transcytosis capacity, enabling it to penetrate the blood-brain barrier effectively. This capability makes Angiopep-2 a promising candidate for delivering pharmacological agents that typically struggle to cross this barrier, particularly in the treatment of central nervous system disorders and glioblastomas .
The stability of Angiopep-2 in biological systems is also notable; it maintains its integrity in mouse blood, with about 60% remaining intact over four hours, which is crucial for its function as a drug delivery vehicle .
Angiopep-2 exhibits significant biological activity through its interaction with low-density lipoprotein receptor-related protein 1 (LRP1). This interaction facilitates receptor-mediated transcytosis across the blood-brain barrier, allowing Angiopep-2 to deliver conjugated drugs directly into brain tissues. Studies have demonstrated that Angiopep-2 can effectively transport various therapeutic agents, including paclitaxel and doxorubicin, enhancing their cytotoxic effects against glioblastoma cells while minimizing systemic toxicity .
The synthesis of Angiopep-2 typically follows these steps:
Angiopep-2 has several applications in biomedical research and therapeutics:
Research has focused on understanding how Angiopep-2 interacts with LRP1 and other cellular components:
Angiopep-2 shares similarities with other peptides designed for blood-brain barrier penetration but exhibits unique characteristics that enhance its functionality.
Angiopep-2 stands out due to its specific design for receptor-mediated transport and its proven efficacy in delivering therapeutic agents across the blood-brain barrier while targeting glioblastoma cells specifically.
Angiopep-2 (Thr-Phe-Phe-Tyr-Gly-Gly-Ser-Arg-Gly-Lys-Arg-Asn-Asn-Phe-Lys-Thr-Glu-Glu-Tyr) derives from the Kunitz domain of aprotinin, engineered through systematic comparison of LRP1 ligand sequences. Its 19-amino-acid structure contains multiple basic residues (arginine, lysine) that facilitate electrostatic interactions with LRP1’s ligand-binding domains.
The peptide’s transcytosis efficiency surpasses natural LRP1 ligands, as demonstrated by comparative studies:
| Ligand | Transcytosis Rate (pmol/cm²/h) | Brain Accumulation (% ID/g) |
|---|---|---|
| Angiopep-2 | 8.7 ± 0.9 | 0.28 ± 0.03 |
| Transferrin | 2.1 ± 0.4 | 0.07 ± 0.01 |
| Lactoferrin | 1.8 ± 0.3 | 0.05 ± 0.01 |
Data adapted from Demeule et al. (2008) showing 4-fold higher BBB penetration than physiological ligands.
Molecular dynamics simulations reveal Angiopep-2 binds LRP1’s complement-type repeat CR56 domain through distributed residue interactions. Key binding features include:
Fluorescence colocalization studies confirm 89 ± 5% spatial overlap between Alexa488-Angiopep-2 and LRP1 in BBB endothelial monolayers.
Angiopep-2 trifluoroacetate represents a synthetic 19-amino acid peptide with the sequence threonine-phenylalanine-phenylalanine-tyrosine-glycine-glycine-serine-arginine-glycine-lysine-arginine-asparagine-asparagine-phenylalanine-lysine-threonine-glutamate-glutamate-tyrosine, possessing a molecular weight of 2301.5 daltons and molecular formula of carbon104-hydrogen149-nitrogen29-oxygen31 [1] [2]. This brain-penetrant peptide demonstrates exceptional capability to traverse the blood-brain barrier through specific interaction with Low-Density Lipoprotein Receptor-Related Protein-1 [3].
The molecular interaction between Angiopep-2 and Low-Density Lipoprotein Receptor-Related Protein-1 occurs through binding to specific complement repeat domains within the receptor structure [4] [5]. Molecular docking studies have revealed that Angiopep-2 binds to both complement repeat 56 and complement repeat 17 domains of Low-Density Lipoprotein Receptor-Related Protein-1, with binding energies demonstrating high affinity interactions [5]. The binding to complement repeat 56 involves the critical residue 929aspartate of Low-Density Lipoprotein Receptor-Related Protein-1, which is responsible for receptor recycling to the cell surface and transcytosis processes [4] [5].
| Parameter | Value |
|---|---|
| Binding Affinity (Cluster II) | 1.0 μmol/L |
| Binding Affinity (Cluster IV) | 1.3 μmol/L |
| Binding Site | Complement Repeat 56 and Complement Repeat 17 domains |
| Key Residue Interaction | 929Aspartate (Complement Repeat 56) |
| Transport Mechanism | Receptor-mediated transcytosis |
| Primary Receptor Location | Blood-brain barrier endothelial cells, glioma cells |
Table 1: Low-Density Lipoprotein Receptor-Related Protein-1 Interaction Parameters for Angiopep-2
The binding mechanism involves electrostatic interactions, with approximately 29% of total binding characterized by electrostatic clashes [4]. Molecular docking analyses demonstrate that the majority of Angiopep-2 residues participate in Low-Density Lipoprotein Receptor-Related Protein-1 binding, with each residue showing nearly equal probability of involvement in complement repeat 56 interactions [4]. This comprehensive residue involvement ensures that chemical crosslinking of specific peptide residues does not significantly impair the energetic interaction with the receptor [5].
The transcytosis mechanism initiated by Angiopep-2 binding to Low-Density Lipoprotein Receptor-Related Protein-1 resembles the interaction pattern of the receptor-associated protein with the receptor [4]. Following binding, the Angiopep-2/Low-Density Lipoprotein Receptor-Related Protein-1 complex undergoes internalization through vesicle formation, enabling transcytosis across the blood-brain barrier [6]. The positive charge of Angiopep-2 contributes significantly to its initial binding to brain endothelial cell surfaces, with the peptide possessing a net positive charge of 12 [6].
Low-Density Lipoprotein Receptor-Related Protein-1 expression is ubiquitous across brain capillary endothelial cells and glioma cells, providing Angiopep-2 with dual targeting capabilities for both blood-brain barrier penetration and tumor cell accumulation [3] [7]. The receptor functions as a multifunctional protein capable of internalizing diverse extracellular ligands while simultaneously modulating cellular signaling responses to various extracellular stimuli [8].
Angiopep-2 demonstrates superior transcytosis efficiency compared to traditional cell-penetrating peptides through its distinct receptor-mediated mechanism [6] [9]. Unlike cell-penetrating peptides such as Transactivator of Transcription, penetratin, and Syn-B, which utilize adsorptive-mediated transcytosis, Angiopep-2 employs specific receptor-mediated transcytosis via Low-Density Lipoprotein Receptor-Related Protein-1 [6].
Quantitative studies reveal that Angiopep-2 exhibits significantly enhanced brain penetration capabilities compared to other transport peptides [10]. In comparative analyses using in situ brain perfusion techniques, ANG2002, a conjugate of Angiopep-2 with neurotensin, demonstrated transport efficiency at least 10 times greater than native neurotensin across the blood-brain barrier [10]. This enhanced efficiency translates to superior brain parenchyma accumulation compared to traditional cell-penetrating peptides.
| Peptide/System | Blood-Brain Barrier Transport Efficiency | Mechanism |
|---|---|---|
| Angiopep-2 alone | High (reference) | Low-Density Lipoprotein Receptor-Related Protein-1 mediated receptor-mediated transcytosis |
| Angiopep-2-Transactivator of Transcription conjugate | 1.8-fold vs Angiopep-2 | Low-Density Lipoprotein Receptor-Related Protein-1 + enhanced cell penetration |
| Native neurotensin | Low (reference) | Limited blood-brain barrier crossing |
| ANG2002 (Angiopep-2-neurotensin) | 10-fold vs native neurotensin | Low-Density Lipoprotein Receptor-Related Protein-1 mediated receptor-mediated transcytosis |
| Transactivator of Transcription peptide | Moderate | Adsorptive-mediated transcytosis |
| Transferrin | Lower than Angiopep-2 | Transferrin receptor-mediated transcytosis |
Table 2: Comparative Transcytosis Efficiency
The combination of Angiopep-2 with Transactivator of Transcription peptides results in dual-functionality systems that enhance both blood-brain barrier penetration and cellular uptake [9] [11]. Studies using glioblastoma cell lines demonstrate that Angiopep-2-Transactivator of Transcription conjugates exhibit 1.8-fold higher tumor tissue accumulation compared to Angiopep-2 alone [9]. The Transactivator of Transcription fragment improves cell penetrating activity when attached to either the amino-terminus or carboxyl-terminus of Angiopep-2, though amino-terminal attachment shows superior performance [9].
Cell-penetrating peptide comparison studies indicate distinct uptake profiles and mechanisms among different peptides [12]. Polyarginine and transportan demonstrate the highest magnitude of cellular uptake, followed by antennapedia and Transactivator of Transcription peptides [12]. However, these peptides rely primarily on charge-dependent interactions with cell membranes rather than specific receptor recognition [12].
The kinetic uptake profiles of traditional cell-penetrating peptides show maximal uptake at 1-3 hours post-administration, independent of cell type [12]. In contrast, Angiopep-2 demonstrates rapid uptake kinetics through Low-Density Lipoprotein Receptor-Related Protein-1, with internalization occurring within 5 minutes of receptor binding [6]. This rapid uptake mechanism provides Angiopep-2 with distinct advantages over slower cell-penetrating peptide systems.
Mechanistic studies reveal that Angiopep-2 transcytosis can be distinguished from traditional cell-penetrating peptides through its sensitivity to Low-Density Lipoprotein Receptor-Related Protein-1 ligand competition [6]. The transport of Angiopep-2 is specifically inhibited by alpha-2-macroglobulin and receptor-associated protein, confirming its dependence on Low-Density Lipoprotein Receptor-Related Protein-1-mediated pathways [6] [13]. Traditional cell-penetrating peptides show no such inhibition patterns, indicating their reliance on non-specific membrane interactions.
The pharmacokinetic profile of Angiopep-2-conjugated constructs reveals distinct temporal patterns of distribution and clearance across blood-brain barrier and brain parenchyma compartments [14] [15]. Following intravenous administration, Angiopep-2 conjugates demonstrate rapid initial distribution with peak brain parenchyma accumulation occurring within 30 minutes [15].
Time-course analyses of Angiopep-2 distribution demonstrate sustained brain parenchyma levels maintained for up to 2 hours post-administration, despite concurrent decline in serum concentrations [15]. The brain parenchyma fluorescence associated with Angiopep-2 conjugates remains maximal at 30 minutes and decreases only slightly by 120 minutes, indicating efficient brain retention [15]. Complete elimination from brain tissue occurs approximately 4 hours after administration, when conjugate-associated fluorescence becomes indistinguishable from background levels [15].
| Time Point | Brain Parenchyma Level | Vascular Clearance |
|---|---|---|
| 30 minutes | Maximal accumulation | Peak serum levels |
| 1 hour | High levels maintained | Declining from peak |
| 2 hours | Sustained presence | Continued decline |
| 4 hours | Elimination begins | Low serum levels |
| 6 hours | Significant reduction | Minimal serum presence |
| 24 hours | Background levels | Cleared from circulation |
Table 3: Time-Dependent Distribution Profile of Angiopep-2 Conjugates
Degradation studies of Angiopep-2 conjugates in lysosomal homogenates reveal time-dependent metabolic patterns that influence therapeutic efficacy [14]. The position of drug conjugation within the Angiopep-2 sequence significantly affects degradation kinetics and metabolite formation [14]. Conjugates with drugs attached to the amino-terminus demonstrate rapid release of drug-containing fragments within 1 hour, becoming the predominant metabolites by 6 hours [14].
The metabolic stability of Angiopep-2 constructs varies considerably based on conjugation site selection [14]. Conjugation through lysine residues at position 15 results in rapid formation of drug-containing metabolites, while conjugation at lysine position 10 shows delayed metabolite release due to steric hindrance effects [14]. These temporal differences in degradation directly correlate with therapeutic efficacy, as rapid metabolite release enhances biological activity.
Clearance kinetics studies demonstrate that Angiopep-2 conjugates exhibit biphasic elimination patterns [15]. The initial rapid distribution phase is characterized by efficient brain penetration and parenchyma accumulation, while the terminal elimination phase shows gradual clearance from brain tissue [15]. Optical measurements of vascular clearance reveal a half-life of approximately 73 minutes for Angiopep-2 constructs [15].
The development of reversible carbamate ester linkages represents a sophisticated approach to controlled drug release in brain-targeted therapeutics. In PAPTP-Angiopep-2 constructs, the carbamate ester bond provides a hydrolytically cleavable connection that enables precise temporal control of drug release [4] [5]. This bonding strategy demonstrates moderate stability under physiological conditions, with pH-dependent cleavage characteristics that favor slow to moderate release kinetics [6] [7].
The PAPTP-Angiopep-2 construct utilizes a reversible carbamate ester bond linking one phenyl group of the triphenylphosphonium moiety to the first amino acid of the peptide sequence [4]. This chemical strategy enables the delivery of 0.3-0.4 nanomoles of construct per gram of brain tissue following intravenous injection of 5 micromoles per kilogram body weight in mouse models [4]. The carbamate linkage demonstrates superior stability compared to carbonate linkages while maintaining appropriate cleavage kinetics for therapeutic application [6].
Research findings indicate that carbamate-containing peptide-drug conjugates exhibit slower drug release compared to ester-containing conjugates, with the carbamate linker providing enhanced in vivo stability [6]. The stability hierarchy follows the order: amide > carbamate > ester > carbonate, positioning carbamate esters as an optimal balance between stability and controlled release [6]. Multi-site esterification strategies have revealed that the position and number of ester groups significantly influence hydrophobicity and hydrolysis kinetics, with carbamate esters demonstrating predictable degradation patterns [8] [9].
Exosome surface modification with Angiopep-2 represents an innovative approach to enhance blood-brain barrier permeability through biomimetic drug delivery systems. These naturally occurring extracellular vesicles, ranging from 30-300 nanometers in diameter, serve as ideal carriers for brain-targeted therapeutics due to their inherent biocompatibility and ability to cross biological barriers [10] [11].
The most efficient modification technique involves electroporation, achieving approximately 78% encapsulation efficiency for therapeutic cargo while maintaining vesicle integrity [12]. This method enables the incorporation of Angiopep-2 peptides onto the exosome surface, creating dual-functional delivery systems that combine natural transcytosis mechanisms with specific receptor targeting [13] [14]. Chemical conjugation approaches using N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide demonstrate 55-75% efficiency in peptide attachment, with optimization studies revealing that 50 micrograms of peptide per milliliter of suspension after 4 hours of contact achieves maximum binding efficiency [15].
Genetic engineering strategies provide an alternative approach through the fusion of Angiopep-2 to membrane proteins such as Lamp2b, enabling endogenous expression and natural presentation of the targeting peptide [16]. This method offers high specificity and natural membrane integration but requires complex production processes. Mechanical extrusion techniques achieve 60-80% modification efficiency while preserving membrane integrity, though size uniformity remains challenging [16] [17].
Table 1: Angiopep-2 Trifluoroacetate Chemical and Physical Properties
| Property | Value |
|---|---|
| Chemical Name | Angiopep-2 (Trifluoroacetate) |
| Sequence | Thr-Phe-Phe-Tyr-Gly-Gly-Ser-Arg-Gly-Lys-Arg-Asn-Asn-Phe-Lys-Thr-Glu-Glu-Tyr |
| Molecular Formula | C104H149N29O31 (free base) |
| Molecular Weight | 2301.46 Da (free base) |
| Amino Acid Length | 19 amino acids |
| Purity (HPLC) | 98.37% |
| Form | White powder (lyophilized) |
| Storage | ≤ -20°C |
| Solubility | Water soluble |
| Derived From | Kunitz domain of aprotinin |
| Target Receptor | Low-density lipoprotein receptor-related protein 1 (LRP1) |
Gold nanorod functionalization with Angiopep-2 represents a sophisticated approach to dual-targeting applications in brain-directed therapeutics. The conjugation of Angiopep-2 to gold nanorods (GNRs) through polyethylene glycol linkers creates GNR-PEG-Angiopep-2 constructs that demonstrate enhanced endocytosis and brain accumulation compared to unmodified particles [18] [19]. These functionalized nanorods exhibit 4.5-fold increased brain uptake compared to free drug controls and maintain stability over multiple days [18].
The physicochemical properties of Angiopep-2-modified gold nanorods demonstrate optimal characteristics for brain targeting applications. Gold nanorods with lengths ranging from 10-50 nanometers show superior blood-brain barrier penetration when functionalized with PEG-Angiopep-2 compared to unmodified controls [18] [19]. The surface modification process maintains the photothermal properties of gold nanorods while introducing brain-targeting capabilities through LRP1 receptor recognition [20].
Gold nanoprisms (GNPr) functionalized with PEG-Angiopep-2 demonstrate colloidal stability in biologically relevant media and achieve 3-fold increased brain uptake in zebrafish larvae models [21]. The localized surface plasmon resonance properties of these nanostructures remain intact following peptide functionalization, enabling both therapeutic and diagnostic applications [21]. The conjugation process involves thiol-gold chemistry for stable attachment while maintaining the optical properties essential for theranostic applications [18] [19].
Research findings indicate that the size and morphology of gold nanoparticles significantly influence their interaction with the blood-brain barrier. Smaller gold nanorods (1.4 nanometers) strongly affect BBB integrity, while negative surface charge impedes barrier passage [22]. The incorporation of polyethylene glycol ligands compensates for charge effects caused by peptide functionalization, enabling effective brain penetration [23] [22].
Table 2: Gold Nanorod Functionalization with Angiopep-2
| Nanorod Type | Size Range | Surface Modification | Targeting Efficiency | Brain Uptake | Stability |
|---|---|---|---|---|---|
| Gold Nanorods (GNRs) | 10-50 nm length | PEG-Angiopep-2 | 4.5-fold increase | Enhanced vs unmodified | Stable over days |
| Gold Nanoprisms (GNPr) | 20-80 nm | PEG-Angiopep-2 | 3-fold increase | Superior BBB penetration | Colloidal stability demonstrated |
| Hollow Gold Nanospheres | 50-100 nm | Peptide functionalization | Size-dependent | Negative charge impedes BBB | PEG compensation required |
Boron-peptide conjugates incorporating Angiopep-2 represent a revolutionary advancement in neutron capture therapy for brain cancer treatment. The ANG-B conjugate, synthesized by attaching boron-10-4-carboxyphenylboronic acid to the N-terminus of Angiopep-2, demonstrates superior performance compared to conventional boron delivery agents [24] [25]. This construct achieves 86.5% ± 5.3% clonogenic cell death in boron neutron capture therapy applications, significantly exceeding the 73.3% ± 6.0% achieved by L-boronophenylalanine at equivalent concentrations [24].
The molecular design of ANG-B incorporates a cysteine residue at the C-terminus to enhance boron-10 delivery potential while maintaining the brain-targeting properties of Angiopep-2 [24]. Mass spectrometry analysis confirms the theoretical molecular mass of 2552.54 Da, with high-performance liquid chromatography demonstrating purity exceeding 94% [24]. The compound exhibits thermal stability up to 243.5°C and maintains activity across multiple cancer cell lines, including glioma, melanoma, and hepatocellular carcinoma models [24].
Comparative biodistribution studies reveal that ANG-B achieves 7.10 parts per million boron accumulation in tumor tissues, with tumor-to-blood ratios of 2.41 and tumor-to-muscle ratios of 2.46 [24]. While L-boronophenylalanine-fructose demonstrates higher absolute tumor uptake (13.81 parts per million), its inferior selectivity ratios (tumor-to-blood: 1.34, tumor-to-muscle: 1.56) compromise therapeutic efficacy [24]. The enhanced selectivity of ANG-B translates to superior therapeutic outcomes, with treated mouse glioma tumors shrinking by 62.9% compared to 23.0% shrinkage observed with L-boronophenylalanine treatment [24].
The mechanism of action involves specific binding to LRP1 receptors highly expressed on brain endothelial cells and glioma cells, facilitating selective accumulation in target tissues [24]. In vivo positron emission tomography and computed tomography imaging at 31 days post-treatment demonstrates sustained therapeutic effects with minimal toxicity to normal brain tissue [24]. The cell-penetrating properties of Angiopep-2 enable efficient intracellular delivery of boron-10, essential for the nuclear capture reaction that generates cytotoxic alpha particles and lithium-7 nuclei [26] [27].
Table 3: Boron-Peptide Conjugates for Neutron Capture Therapy
| Conjugate | Boron Source | Peptide | Tumor Uptake | Tumor/Blood Ratio | Tumor/Muscle Ratio | Efficacy | Advantage |
|---|---|---|---|---|---|---|---|
| ANG-B | 10B-4-carboxyphenylboronic acid | Angiopep-2 | 7.10 ppm | 2.41 | 2.46 | 86.5% cell death (BNCT) | BBB penetration, glioma targeting |
| cRGD(d-BPA)K | d-BPA amino acid | Cyclic RGD | 7.0 ppm | 2.46 | 2.41 | Moderate | αvβ3 integrin targeting |
| L-BPA-fructose | L-boronophenylalanine | None (clinical standard) | 13.81 ppm | 1.34 | 1.56 | 73.3% cell death (BNCT) | Clinically approved |
The development of additional boron-peptide conjugates, including cyclic RGD peptides incorporating d-BPA amino acids, demonstrates the versatility of this approach for targeting different receptor systems [28] [29]. The cRGD(d-BPA)K construct targets αvβ3 integrin receptors and achieves comparable boron accumulation (7.0 parts per million) with similar selectivity ratios [28]. Polymalic acid-based delivery systems incorporating both boron-10 and Angiopep-2 show promise for enhanced intracellular concentration through multivalent boron loading [30].